N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS2/c27-17(21-19-22-18(25-29-19)14-7-2-1-3-8-14)12-28-20-24-23-16-11-10-13-6-4-5-9-15(13)26(16)20/h1-11H,12H2,(H,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSUTFMGTMXJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a compound that incorporates a complex heterocyclic structure known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound and its derivatives, focusing on antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Structural Overview
The compound features:
- Thiadiazole ring : Known for its broad biological activity spectrum.
- Triazole and quinoline moieties : These structures enhance biological interactions and potential therapeutic effects.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance:
- Activity against bacteria : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives is reported to be lower than standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole derivative 1 | 32.6 | E. coli |
| Thiadiazole derivative 2 | 47.5 | S. aureus |
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cytotoxicity : Several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.28 |
| Compound B | A549 (lung cancer) | 0.52 |
These compounds interact with tubulin, inhibiting its polymerization which is crucial for cancer cell division .
3. Anti-inflammatory Activity
Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties by inhibiting inflammatory mediators:
- In animal models, compounds have shown reduced levels of pro-inflammatory cytokines and improved clinical scores in conditions like arthritis .
4. Anticonvulsant Activity
Several studies have highlighted the anticonvulsant effects of thiadiazole derivatives:
- In vivo studies : Compounds have been tested using models such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures. One study reported that a specific derivative was 1.8 times more effective than valproic acid in preventing seizures .
Case Study 1: Anticancer Screening
A study screened a library of compounds including this compound against multicellular spheroids to assess anticancer potential. The compound demonstrated significant inhibition of tumor growth compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, various thiadiazole derivatives were synthesized and tested against pathogenic strains. The results indicated that modifications on the thiadiazole ring significantly enhanced antibacterial activity .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that combines thiadiazole and triazole moieties. This unique arrangement contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 247.32 g/mol.
Anticancer Activity
Research has shown that compounds containing thiadiazole and triazole structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | Apoptosis |
| Compound B | HeLa | 8.0 | Cell cycle arrest |
| N-(3-phenyl... | A549 | TBD | TBD |
Anti-inflammatory Properties
In silico studies have indicated that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Table 2: Inhibitory Effects on 5-LOX
Antimicrobial Activity
Compounds with similar structures have also shown promising antimicrobial properties against various pathogens. The presence of sulfur in the thiadiazole ring enhances the antimicrobial efficacy by disrupting microbial cell membranes .
Synthetic Approaches
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions and cyclization techniques that yield the desired heterocyclic structures.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of thiadiazole derivatives against breast cancer cell lines. The results indicated that compounds similar to N-(3-phenyl...) exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, docking studies revealed that the compound binds effectively to the active site of 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory effects. Further experimental validation confirmed its inhibitory activity in vitro .
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The synthesis of this compound involves multi-step cyclization processes:
-
Thiadiazole ring formation : Typically achieved via oxidative cyclization of thiosemicarbazide derivatives using reagents like POCl₃ or H₂SO₄ under reflux conditions .
-
Triazoloquinoline construction : Microwave-assisted [3+2] cycloaddition between quinoline precursors and azides enhances reaction efficiency (70–90% yields in 5–15 minutes) compared to conventional heating .
Key reaction conditions :
| Reaction Component | Conditions | Yield Improvement |
|---|---|---|
| Triazole formation | Microwave (700–1000 W, 10 min) | 36–72× faster vs conventional |
| Thiadiazole synthesis | H₂SO₄, 80–90°C reflux | 64–88% yield |
Sulfanyl Group Reactivity
The sulfanyl (-S-) bridge exhibits nucleophilic substitution potential:
-
Thioether formation : Reacts with alkyl/aryl halides (e.g., benzyl bromide) in basic media to form new thioethers, as demonstrated in structurally related 1,3,4-thiadiazoles .
-
Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide/sulfone derivatives. This modification alters electronic properties and bioactivity .
Amide Coupling Reactions
The acetamide linker participates in:
-
Hydrolysis : Acidic/basic conditions cleave the amide bond, generating carboxylic acid and amine fragments. Controlled hydrolysis preserves the thiadiazole ring.
-
Schiff base formation : Condensation with aldehydes/ketones under dehydrating agents (e.g., MgSO₄) creates imine derivatives, as observed in triazole-thiadiazole hybrids .
Functionalization of the Triazoloquinoline Moiety
The triazolo[4,3-a]quinoline system undergoes:
-
Electrophilic substitution : Nitration at the quinoline C-6 position occurs with HNO₃/H₂SO₄, confirmed by XRD studies of analogous compounds .
-
Metal coordination : The triazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability and bioactivity .
Comparative Reaction Efficiency
Microwave-assisted synthesis significantly outperforms conventional methods for key transformations:
| Reaction Type | Conventional Time | Microwave Time | Yield Increase |
|---|---|---|---|
| Triazole cyclization | 130 min | 10 min | 25% → 77% |
| Thiadiazole-amide coupling | 6–17 hr | 37–90 sec | 45–83% → 82–97% |
Stability Under Chemical Stress
The compound demonstrates moderate stability in:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the 1,2,4-triazolo[4,3-a]quinoline core, followed by sulfanyl acetamide coupling and phenyl-thiadiazole substitution. Key steps include:
- Triazole Core Formation : Cyclocondensation of quinoline precursors with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) .
- Sulfanyl Acetamide Coupling : Use of sulfur-transfer reagents (e.g., Lawesson’s reagent) to introduce the sulfanyl group, followed by amide bond formation with activated acetates .
- Optimization : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions and microwave-assisted synthesis can reduce reaction time and improve yields (60–75%) .
- Scalability : Continuous flow reactors enhance reproducibility for gram-scale synthesis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole-thiadiazole junction and acetamide connectivity. Aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.5 ppm) validate substitution on the phenyl-thiadiazole .
- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹, acetamide), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹) .
- LC-MS/HPLC : High-resolution MS (e.g., ESI+) confirms molecular ion [M+H]⁺. Purity >95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Compare with positive controls (e.g., doxorubicin) .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR kinase inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Methodological Answer :
- Substitution Patterns : Systematically modify the phenyl-thiadiazole (e.g., electron-withdrawing groups at C3) and triazoloquinoline (e.g., methyl at C5) to assess cytotoxicity. Evidence from analogs shows electron-withdrawing groups enhance apoptosis induction .
- Bioisosteric Replacements : Replace the thiadiazole with oxadiazole or substitute the sulfanyl group with selenyl to study redox-mediated mechanisms .
- 3D-QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values from public datasets (e.g., NCI-60) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Confirm reproducibility using standardized protocols (e.g., CLIA-certified labs for cytotoxicity). Check for batch-to-batch purity variations via HPLC .
- Target Engagement Studies : Use thermal shift assays or cellular thermal shift assays (CETSA) to verify direct target binding (e.g., kinase targets) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers caused by differing cell culture conditions (e.g., serum concentration) .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (10 mg/kg dose). Monitor plasma levels via LC-MS/MS, noting rapid clearance (t₁/₂ ~2.5 hr) due to hepatic glucuronidation .
- Toxicology : Acute toxicity (LD₅₀) assessment over 14 days. Histopathology of liver/kidney tissues detects metabolite-induced damage .
- BBB Penetration : Employ transgenic Alzheimer’s models if neuroactivity is hypothesized. Measure brain-to-plasma ratio post-IV administration .
Q. Which computational strategies predict target interactions and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3POZ for EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol .
- Phosphoproteomics : SILAC-based profiling in treated cells identifies off-target kinase inhibition (e.g., unintended CDK2 activity) .
- ADMET Prediction : SwissADME predicts high CYP3A4 metabolism; validate with human liver microsome assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for similar triazoloquinoline derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum types (e.g., FBS vs. charcoal-stripped), and incubation times .
- Control for Redox Interference : Add antioxidants (e.g., NAC) to rule out ROS-mediated cytotoxicity in MTT assays .
- Cross-Validate Targets : Use CRISPR knockouts (e.g., EGFR-/- cells) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
